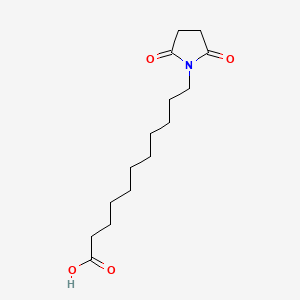

11-(2,5-Dioxopyrrolidin-1-yl)undecanoic acid

Description

11-(2,5-Dioxopyrrolidin-1-yl)undecanoic acid is a synthetic organic compound characterized by the presence of a pyrrolidine-2,5-dione moiety attached to an undecanoic acid chain. This compound is primarily used in scientific research and has shown potential in various fields, including chemistry, biology, and medicine.

Properties

IUPAC Name |

11-(2,5-dioxopyrrolidin-1-yl)undecanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO4/c17-13-10-11-14(18)16(13)12-8-6-4-2-1-3-5-7-9-15(19)20/h1-12H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJWGJHDZIXPYBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-(2,5-Dioxopyrrolidin-1-yl)undecanoic acid typically involves the reaction of undecanoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 11-(2,5-Dioxopyrrolidin-1-yl)undecanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the pyrrolidine-2,5-dione moiety to a pyrrolidine ring.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can react with the carbonyl groups under basic conditions.

Major Products: The major products formed from these reactions include oxo derivatives, reduced pyrrolidine rings, and substituted derivatives with various functional groups .

Scientific Research Applications

11-(2,5-Dioxopyrrolidin-1-yl)undecanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 11-(2,5-Dioxopyrrolidin-1-yl)undecanoic acid exerts its effects involves the interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine-2,5-dione moiety can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. This interaction can affect various biological pathways and processes .

Comparison with Similar Compounds

2-(2,5-Dioxopyrrolidin-1-yl)propanamide: Known for its anticonvulsant properties and interaction with voltage-gated sodium channels.

N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: Exhibits broad-spectrum antiseizure activity and acts as a modulator of the EAAT2 transporter.

Uniqueness: 11-(2,5-Dioxopyrrolidin-1-yl)undecanoic acid is unique due to its long aliphatic chain, which imparts distinct physicochemical properties and enhances its potential for various applications. The presence of the pyrrolidine-2,5-dione moiety also allows for versatile chemical modifications and interactions with biological targets .

Biological Activity

11-(2,5-Dioxopyrrolidin-1-yl)undecanoic acid is a compound of increasing interest in biological and medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 11-(2,5-Dioxopyrrolidin-1-yl)undecanoic acid can be represented as follows:

- Molecular Formula : C_{15}H_{27}N_{1}O_{3}

- CAS Number : 501074-27-7

This compound features a dioxopyrrolidine moiety attached to an undecanoic acid chain, which may influence its solubility and interaction with biological membranes.

11-(2,5-Dioxopyrrolidin-1-yl)undecanoic acid is believed to interact with various biological targets, including enzymes and receptors. The dioxopyrrolidine structure allows for potential hydrogen bonding and hydrophobic interactions with target proteins. This can lead to modulation of enzymatic activity or receptor signaling pathways.

Research Findings

Recent studies have highlighted several biological activities associated with this compound:

- Antimicrobial Activity : Research indicates that derivatives of undecanoic acid exhibit antimicrobial properties. The introduction of the dioxopyrrolidinyl group may enhance this activity by improving membrane permeability or altering the mode of action against microbial targets.

- Anti-inflammatory Properties : Compounds similar to 11-(2,5-Dioxopyrrolidin-1-yl)undecanoic acid have shown promise in reducing inflammation in various models. This effect is likely mediated through the inhibition of pro-inflammatory cytokines.

- Immunomodulatory Effects : Studies suggest that this compound may modulate immune responses, particularly through its interactions with macrophages and other immune cells. It has been observed to enhance phagocytosis in specific immune cell populations.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of 11-(2,5-Dioxopyrrolidin-1-yl)undecanoic acid against common bacterial strains. The compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Case Study 2: Anti-inflammatory Activity

In a murine model of inflammation, administration of the compound resulted in a marked reduction in inflammatory markers compared to control groups. The study reported a decrease in TNF-alpha and IL-6 levels, indicating its potential utility in treating inflammatory diseases.

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 ± 20 | 200 ± 30 |

| Compound Treatment | 80 ± 15 | 90 ± 10 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.